molecular formula C25H25N B14264858 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline CAS No. 168985-34-0

3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline

Cat. No.: B14264858
CAS No.: 168985-34-0
M. Wt: 339.5 g/mol
InChI Key: YWCRKDVOWJJKBG-UHFFFAOYSA-N
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Description

3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety attached to a propyl chain, which is further connected to a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline typically involves the following steps:

    Preparation of 3-(Anthracen-9-yl)propyl bromide: This intermediate can be synthesized by reacting anthracene with 1,3-dibromopropane under suitable conditions.

    Nucleophilic Substitution Reaction: The 3-(Anthracen-9-yl)propyl bromide is then reacted with N,N-dimethylaniline in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to yield reduced anthracene derivatives.

    Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.

Mechanism of Action

The mechanism of action of 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline involves its interaction with light and other molecules. The anthracene moiety is responsible for its fluorescent properties, which can be utilized in various applications. The dimethylaniline group can participate in electron transfer reactions, making the compound useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene moiety and the dimethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for a wide range of applications in organic electronics and materials science .

Properties

CAS No.

168985-34-0

Molecular Formula

C25H25N

Molecular Weight

339.5 g/mol

IUPAC Name

3-(3-anthracen-9-ylpropyl)-N,N-dimethylaniline

InChI

InChI=1S/C25H25N/c1-26(2)22-13-7-9-19(17-22)10-8-16-25-23-14-5-3-11-20(23)18-21-12-4-6-15-24(21)25/h3-7,9,11-15,17-18H,8,10,16H2,1-2H3

InChI Key

YWCRKDVOWJJKBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCCC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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